Fmoc-aminoxy-PEG12-acid
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Overview
Description
Fmoc-aminoxy-PEG12-acid is a polyethylene glycol (PEG) derivative with an aminooxy group protected by a fluorenylmethoxycarbonyl (Fmoc) group. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-aminoxy-PEG12-acid typically involves the protection of the aminooxy group with an Fmoc group. The terminal carboxylic acid can be reacted with primary amine groups using activators like EDC or DCC to form a stable amide bond . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Fmoc-aminoxy-PEG12-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid reacts with primary amine groups to form stable amide bonds
Deprotection Reactions: The Fmoc group can be removed under basic conditions to yield the free amine
Common Reagents and Conditions
Activators: EDC, DCC, HATU
Deprotection Agents: Basic conditions such as piperidine
Major Products Formed
The major products formed from these reactions include stable amide bonds and free amine groups, which can be further used for conjugation reactions .
Scientific Research Applications
Fmoc-aminoxy-PEG12-acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Fmoc-aminoxy-PEG12-acid involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by activators such as EDC or DCC. The Fmoc group protects the aminooxy group during synthesis and can be removed under basic conditions to yield the free amine, which can be used for further conjugations .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-aminooxy-PEG4-acid
- Fmoc-aminooxy-PEG8-acid
- Fmoc-aminooxy-PEG16-acid
Uniqueness
Fmoc-aminoxy-PEG12-acid is unique due to its PEG12 spacer, which provides an optimal balance between hydrophilicity and flexibility. This makes it particularly useful in applications requiring increased solubility and stability in aqueous media .
Properties
Molecular Formula |
C40H61NO16 |
---|---|
Molecular Weight |
811.9 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C40H61NO16/c42-39(43)9-10-45-11-12-46-13-14-47-15-16-48-17-18-49-19-20-50-21-22-51-23-24-52-25-26-53-27-28-54-29-30-55-31-32-57-41-40(44)56-33-38-36-7-3-1-5-34(36)35-6-2-4-8-37(35)38/h1-8,38H,9-33H2,(H,41,44)(H,42,43) |
InChI Key |
UEDABGGZAAQQPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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